molecular formula C13H9BrClNO2S B2392266 (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate CAS No. 1428122-44-4

(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate

Cat. No.: B2392266
CAS No.: 1428122-44-4
M. Wt: 358.63
InChI Key: PKBOEGMMMSUITO-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is a complex organic compound that features a brominated thiophene ring and a chlorinated pyridine ring connected by a propenoate linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate typically involves multi-step organic reactions. One common approach is the condensation of 5-bromothiophene-3-carbaldehyde with (E)-3-(2-chloropyridin-4-yl)acrylic acid under basic conditions to form the desired ester. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propenoate linker can be reduced to form the corresponding alkane.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of thiophene and pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both thiophene and pyridine rings makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
  • (5-Bromothiophen-3-yl)methyl (E)-3-(2-fluoropyridin-4-yl)prop-2-enoate
  • (5-Bromothiophen-3-yl)methyl (E)-3-(2-methylpyridin-4-yl)prop-2-enoate

Uniqueness

The uniqueness of (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(5-bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO2S/c14-11-5-10(8-19-11)7-18-13(17)2-1-9-3-4-16-12(15)6-9/h1-6,8H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBOEGMMMSUITO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)OCC2=CSC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C=C/C(=O)OCC2=CSC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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